molecular formula C23H26Cl2O5 B4920557 2-[(3,5-DICHLORO-4-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE

2-[(3,5-DICHLORO-4-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE

Cat. No.: B4920557
M. Wt: 453.4 g/mol
InChI Key: KQIZLVBNCWMTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dichloro-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, dichloro, and cyclohexanedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dichloro-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydroboration, transmetalation, and oxidative addition, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichloro-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[(3,5-Dichloro-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-dichloro-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and dichloro groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dichloro-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is unique due to its combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for multiple types of chemical reactions, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-[(3,5-dichloro-4-hydroxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26Cl2O5/c1-22(2)7-14(26)19(15(27)8-22)18(11-5-12(24)21(30)13(25)6-11)20-16(28)9-23(3,4)10-17(20)29/h5-6,18-19,28,30H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIZLVBNCWMTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C(=C2)Cl)O)Cl)C3=C(CC(CC3=O)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.